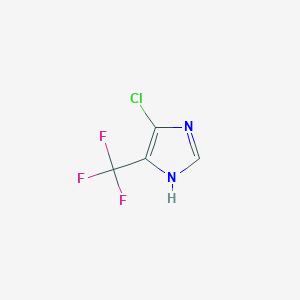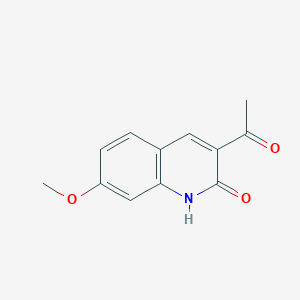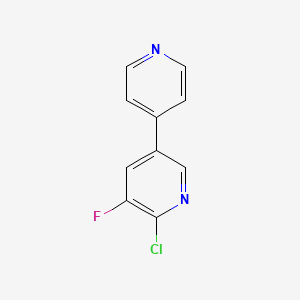
6-Chloro-5-fluoro-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-fluoro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions are similar to those of the Suzuki coupling.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere with a base.
Industrial Production Methods
Industrial production of 6-Chloro-5-fluoro-3,4’-bipyridine may involve large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
6-Chloro-5-fluoro-3,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually carried out in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reactions are typically carried out in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can yield oxidized or reduced derivatives, respectively.
科学研究应用
6-Chloro-5-fluoro-3,4’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of metal ion interactions with biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and light-emitting diodes.
作用机制
The mechanism of action of 6-Chloro-5-fluoro-3,4’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
相似化合物的比较
Similar Compounds
6-Chloro-3,4’-bipyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-3,4’-bipyridine: Similar structure but lacks the chlorine atom.
3,4’-Bipyridine: The parent compound without any halogen substitutions.
Uniqueness
6-Chloro-5-fluoro-3,4’-bipyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens can influence the compound’s electronic properties and coordination behavior, making it distinct from other bipyridine derivatives.
属性
分子式 |
C10H6ClFN2 |
|---|---|
分子量 |
208.62 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI 键 |
VWRUOOSVCMYFDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


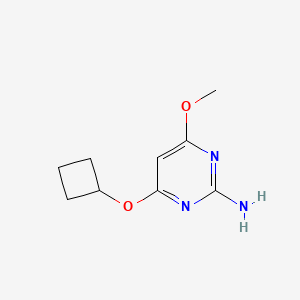
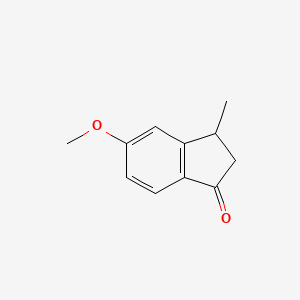
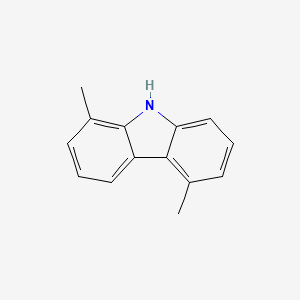
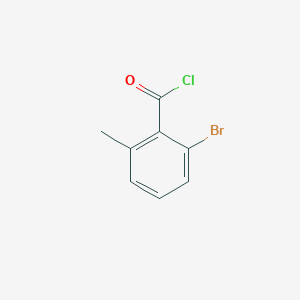
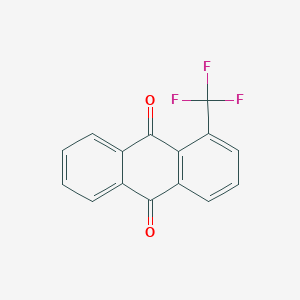


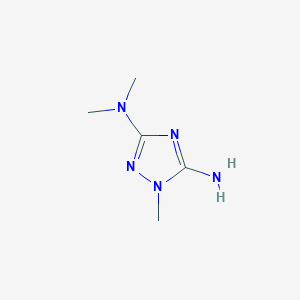
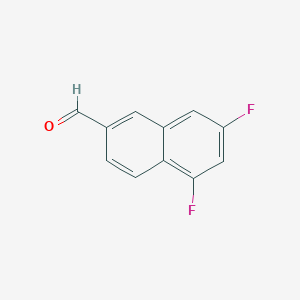

![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
